molecular formula C22H14Br2 B12819127 1,4-Bis(4-bromophenyl)-naphthalene

1,4-Bis(4-bromophenyl)-naphthalene

Cat. No.: B12819127
M. Wt: 438.2 g/mol
InChI Key: OTYIUCDLEPMJBL-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromophenyl)-naphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, where two bromophenyl groups are attached to the 1 and 4 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-bromophenyl)-naphthalene can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where 1,4-dibromonaphthalene is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-bromophenyl)-naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, DMF (dimethylformamide), or THF (tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired functional groups attached to the naphthalene core.

Scientific Research Applications

1,4-Bis(4-bromophenyl)-naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-bromophenyl)-naphthalene in its applications is primarily based on its electronic properties The bromophenyl groups can participate in π-π stacking interactions, which are crucial for the formation of conductive pathways in organic semiconductors

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-bromophenyl)-1,3-butadiyne: Similar in structure but with a butadiyne linkage instead of a naphthalene core.

    1,4-Bis(4-bromophenyl)-benzene: A simpler structure with a benzene core instead of naphthalene.

    1,4-Bis(4-bromophenyl)-2,5-dimethylbenzene: Contains additional methyl groups on the benzene ring.

Uniqueness

1,4-Bis(4-bromophenyl)-naphthalene is unique due to its naphthalene core, which provides a larger π-conjugated system compared to benzene derivatives. This extended conjugation enhances its electronic properties, making it more suitable for applications in organic electronics and materials science .

Properties

Molecular Formula

C22H14Br2

Molecular Weight

438.2 g/mol

IUPAC Name

1,4-bis(4-bromophenyl)naphthalene

InChI

InChI=1S/C22H14Br2/c23-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(24)12-8-16)22-4-2-1-3-21(19)22/h1-14H

InChI Key

OTYIUCDLEPMJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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